molecular formula C11H18ClN3 B11879935 3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine] hydrochloride

3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine] hydrochloride

Cat. No.: B11879935
M. Wt: 227.73 g/mol
InChI Key: XRDYAHIWJCXQJT-UHFFFAOYSA-N
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Description

3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine] hydrochloride is a synthetic spirocyclic compound featuring a fused cyclopenta[c]pyrazole core linked to a piperidine ring via a spiro junction. The methyl group at the 3-position and the hydrochloride salt enhance its stability and solubility, making it suitable for pharmaceutical research. This compound (CAS: 1026770-51-3 for the free base) is commercially available as a building block for drug discovery, as noted in chemical catalogs .

Properties

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

3-methylspiro[4,5-dihydro-2H-cyclopenta[c]pyrazole-6,4'-piperidine];hydrochloride

InChI

InChI=1S/C11H17N3.ClH/c1-8-9-2-3-11(10(9)14-13-8)4-6-12-7-5-11;/h12H,2-7H2,1H3,(H,13,14);1H

InChI Key

XRDYAHIWJCXQJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3(C2=NN1)CCNCC3.Cl

Origin of Product

United States

Comparison with Similar Compounds

3-Methyl-4H-cyclopenta[b]thiophen-4-one Derivatives

Key Differences :

  • Core Structure : Replaces pyrazole with a thiophen ring, introducing sulfur instead of nitrogen .
  • Solubility : The thiophen core may reduce polarity compared to the pyrazole system, impacting pharmacokinetics.

Table 1 : Comparison of Heterocyclic Core Modifications

Compound Core Structure Key Substituents Bioactivity Reference
Target Compound Cyclopenta[c]pyrazole 3-Methyl, hydrochloride Not reported (inference: kinase modulation)
3-Methyl-4H-cyclopenta[b]thiophen-4-one Cyclopenta[b]thiophen None (natural product) NO suppression

Spirocyclic Piperidine Derivatives in Oncology

1'-(Imidazo[1,2-c]pyrimidin-5-yl)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-5-amine

Key Differences :

  • Core Structure : Cyclopenta[b]pyridine instead of cyclopenta[c]pyrazole, altering electronic properties and hydrogen-bonding capacity .
  • Substituents : An imidazo[1,2-c]pyrimidinyl group at the 1'-position enhances SHP2 phosphatase inhibition, a target in cancer therapy .
  • Therapeutic Use : Explicitly designed for oncology, unlike the target compound, which lacks direct mechanistic data.

Table 2 : Spirocyclic Piperidine Derivatives in Drug Development

Compound Central Ring Key Functional Groups Therapeutic Target Reference
Target Compound Cyclopenta[c]pyrazole 3-Methyl, hydrochloride Inference: Kinase modulation
SHP2 Inhibitor (Patent Example) Cyclopenta[b]pyridine Imidazo-pyrimidinyl SHP2 (cancer)

Substituent-Modified Spiro[cyclopenta[c]pyrazole-6,4'-piperidine] Analogues

tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate (CAS: 1935900-29-0)

Key Differences :

  • Substituents : A tert-butyl carbamate group replaces the methyl and hydrochloride, increasing lipophilicity and steric bulk .
  • Stability : The carbamate group may improve metabolic stability but reduce aqueous solubility compared to the hydrochloride salt.
  • Similarity Score : Structural similarity of 0.85 to the target compound, highlighting the spiro framework’s versatility .

Table 3 : Impact of Substituents on Spirocyclic Pyrazole-Piperidine Derivatives

Compound Substituents Solubility/Stability Application Reference
Target Compound 3-Methyl, hydrochloride High solubility (salt form) Pharmaceutical intermediate
tert-Butyl Carbamate Analog 1'-tert-butyl carbamate Lipophilic, stable Drug discovery scaffold

Research Implications and Gaps

  • This is observed in both the target compound and its SHP2-inhibiting analogs .
  • Synthetic Utility : Commercial availability (e.g., AK Scientific) positions it as a key intermediate for derivatization, akin to tert-butyl carbamate analogs .

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